molecular formula C25H21N5O4S2 B2754442 N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 921066-02-6

N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No.: B2754442
CAS No.: 921066-02-6
M. Wt: 519.59
InChI Key: HMQAIOOSYFJVLN-UHFFFAOYSA-N
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Description

N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide is a complex organic compound that features a pyridine-2,6-dicarboxamide core with two benzo[d]thiazol-2-yl groups substituted at the N2 and N6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzo[d]thiazole Derivatives: The initial step involves the synthesis of 4-methoxy-7-methylbenzo[d]thiazole derivatives. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with Pyridine-2,6-dicarboxylic Acid: The benzo[d]thiazole derivatives are then coupled with pyridine-2,6-dicarboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired dicarboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique molecular structure.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Catalysis: The compound serves as a catalyst in various organic transformations, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity and thus exerting its therapeutic effects.

    Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, which are crucial in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit similar biological activities.

    Pyridine-2,6-dicarboxamide Derivatives: Other derivatives of pyridine-2,6-dicarboxamide also show potential in medicinal and material science applications.

Uniqueness

N2,N6-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide is unique due to its dual benzo[d]thiazole substitution, which enhances its biological activity and stability compared to other similar compounds .

Properties

IUPAC Name

2-N,6-N-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4S2/c1-12-8-10-16(33-3)18-20(12)35-24(27-18)29-22(31)14-6-5-7-15(26-14)23(32)30-25-28-19-17(34-4)11-9-13(2)21(19)36-25/h5-11H,1-4H3,(H,27,29,31)(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQAIOOSYFJVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC5=C(C=CC(=C5S4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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